N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H9Cl2N3OS and its molecular weight is 350.22. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have shown significant effects on mycobacterial energetics .
Mode of Action
It is suggested that it may interact with its targets to disrupt mycobacterial energetics . This disruption could potentially lead to changes in the normal functioning of the target cells.
Biochemical Pathways
It is known that similar compounds can affect the energy metabolism of mycobacteria .
Pharmacokinetics
It is known that similar compounds have shown proportionate increases in the maximum blood substance concentration with increases in dose .
Result of Action
It is suggested that it may disrupt mycobacterial energetics, which could potentially lead to changes in the normal functioning of the target cells .
Action Environment
It is known that similar compounds were originally developed as agricultural fungicides , suggesting that they may be stable and effective in various environmental conditions.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-phenylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-6-11(17)8-12(7-10)18-15(21)14-13(19-20-22-14)9-4-2-1-3-5-9/h1-8H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJLEVFQQSVKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.